molecular formula C22H17N3O2 B269655 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B269655
M. Wt: 355.4 g/mol
InChI Key: LBQWQASYZLTEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione, also known as CPI-455, is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione inhibits LSD1 by binding to its active site and preventing it from demethylating histones. This leads to an accumulation of histone methylation, which in turn affects gene expression. The exact mechanism of how 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione affects gene expression is still being studied, but it is believed that it may involve the recruitment of other proteins that regulate transcription.
Biochemical and Physiological Effects
Studies have shown that 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has potent anti-tumor effects in various cancer cell lines, including prostate, breast, and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has also been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and specificity for LSD1 inhibition. This allows for precise modulation of gene expression and potentially more effective treatment of diseases. However, one limitation is that 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione is still in the early stages of research and its safety and efficacy in humans is still unknown.

Future Directions

For research on 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione include further studies on its safety and efficacy in humans, as well as its potential applications in treating various diseases. Other potential directions for research include exploring the use of 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies, as well as investigating its effects on other epigenetic enzymes and pathways.

Synthesis Methods

The synthesis of 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione involves a multi-step process that includes the reaction of perimidin-2-ylpropylamine with 3-bromopropionic acid, followed by cyclization with phthalic anhydride. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.

Scientific Research Applications

2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that do not involve changes to the underlying DNA sequence. 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression through histone modification. By inhibiting LSD1, 2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione has the potential to modulate gene expression and potentially treat diseases such as cancer and neurodegenerative disorders.

properties

Product Name

2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[3-(1H-perimidin-2-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C22H17N3O2/c26-21-15-8-1-2-9-16(15)22(27)25(21)13-5-12-19-23-17-10-3-6-14-7-4-11-18(24-19)20(14)17/h1-4,6-11H,5,12-13H2,(H,23,24)

InChI Key

LBQWQASYZLTEKN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC5=C4C(=CC=C5)N3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC5=C4C(=CC=C5)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.